2H-Pyran-2,5-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,5-diol can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method can yield 2H-Pyrans along with their cis-dienone valence isomers and 4H-Pyrans, depending on the reaction conditions and the structure of the pyrylium salt used . Another method involves the oxa-6π-electrocyclization of dienones, which is a versatile pathway for synthesizing these heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as Lewis acids, Brønsted acids, or iodine can enhance the efficiency of the synthesis . The choice of catalyst and reaction conditions can significantly impact the overall production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl groups and the pyran ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2H-Pyran-2,5-diol has several scientific research applications across different fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2,5-diol involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as its use as an anticancer agent or in other therapeutic areas .
Comparison with Similar Compounds
2H-Pyran-2,5-diol can be compared with other similar compounds, such as tetrahydropyran and its derivatives. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . While both compounds share a similar ring structure, this compound has additional hydroxyl groups, which confer different chemical properties and reactivity.
List of Similar Compounds
Tetrahydropyran: A saturated six-membered ring with one oxygen atom.
2H-Pyran: A six-membered ring with one oxygen atom and two double bonds.
4H-Pyran: A six-membered ring with one oxygen atom and one double bond.
These compounds differ in their degree of saturation and the presence of functional groups, which influence their chemical behavior and applications.
Properties
CAS No. |
113895-83-3 |
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Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2H-pyran-2,5-diol |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3,5-7H |
InChI Key |
PEDLYFHAWJPBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=COC1O)O |
Origin of Product |
United States |
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